molecular formula C6H14ClN B1430227 2,2-Dimethylbut-3-en-1-amine hydrochloride CAS No. 389874-15-1

2,2-Dimethylbut-3-en-1-amine hydrochloride

Cat. No.: B1430227
CAS No.: 389874-15-1
M. Wt: 135.63 g/mol
InChI Key: IWRFVOUZLAMXRZ-UHFFFAOYSA-N
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Description

2,2-Dimethylbut-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClN . Its molecular weight is 135.64 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a butene chain with two methyl groups attached to the second carbon atom and an amine group attached to the third carbon atom .


Chemical Reactions Analysis

Amines, including this compound, can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo elimination reactions to form alkenes .

Scientific Research Applications

Synthesis and Reactivity

  • Novel Synthetic Routes and Derivatives : Research has developed productive syntheses of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from related compounds, showcasing the versatility of related amine hydrochlorides in synthetic chemistry (Kozhushkov et al., 2010). Additionally, studies have explored spectral reconstruction techniques in the rhodium-catalyzed hydroformylation of similar compounds, providing insights into reaction mechanisms and intermediates (Li, Widjaja, & Garland, 2003).

  • Catalysis and Asymmetric Reactions : The development of a novel chiral palladacycle and its application in asymmetric hydrophosphination reactions demonstrates the utility of related amine hydrochlorides in facilitating selective catalytic processes (Yap et al., 2014).

Chemical Analysis and Characterization

  • Advanced Analytical Techniques : Techniques like band-target entropy minimization (BTEM) have been applied to study the catalytic hydroformylation of related compounds, showcasing the role of related amines in complex chemical analysis and the identification of reaction species (Li, Widjaja, & Garland, 2003).

Material Science and Engineering

  • Microencapsulation Applications : Research into the synthesis of amidic alginate derivatives for microencapsulation of λ-cyhalothrin indicates the potential of similar amine hydrochlorides in the development of new materials for targeted delivery systems (Yang, Ren, & Xie, 2011).

Properties

IUPAC Name

2,2-dimethylbut-3-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFVOUZLAMXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50784242
Record name 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50784242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389874-15-1
Record name 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50784242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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